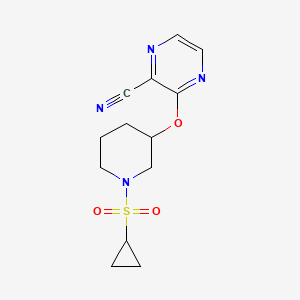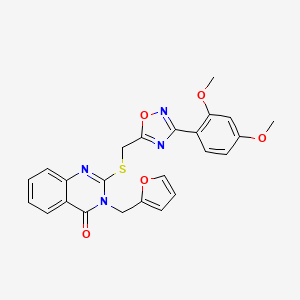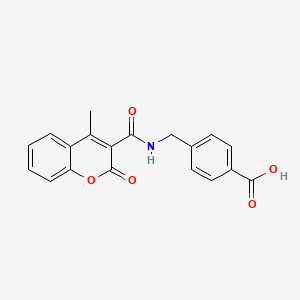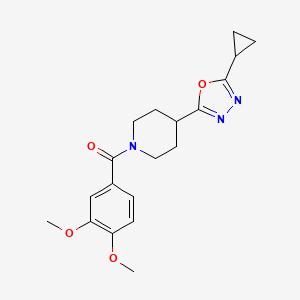![molecular formula C16H17F3N6S2 B2732394 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole CAS No. 956754-00-0](/img/structure/B2732394.png)
3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H17F3N6S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Growth Regulatory Activity
One significant application of derivatives similar to the mentioned compound is in the synthesis and exploration of their growth regulatory activities. For instance, the synthesis of compounds that contain different heterocyclic rings, including triazoles, has been reported. These compounds have been investigated for their plant growth regulatory activities, showing potential as growth stimulators (Eliazyan, Shahbazyan, Pivazyan, & Yengoyan, 2011). This research highlights the possibility of using such compounds in agricultural sciences to enhance plant growth and productivity.
Lewis Base-Catalyzed Cycloaddition for Scaffold Diversification
Another application involves Lewis base-catalyzed intermolecular triazene alkyne cycloaddition, a method used for the late-stage functionalization and scaffold diversification of compounds. This method facilitates the synthesis of densely substituted 3-trifluoromethylpyrazole scaffolds, which are of interest to both the agrochemical and pharmaceutical industries due to their biological activities. Such synthetic utility emphasizes the role of these compounds in creating novel structures that can serve as potential platelet aggregation inhibitors (Lv et al., 2019).
Antimicrobial and Anticancer Activities
Fused 1,2,4-triazole derivatives, including those related to the core structure of the mentioned compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives have shown significant activity against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis, suggesting their potential in medicinal chemistry for developing new therapeutic agents (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).
Energetic Materials Synthesis
Additionally, derivatives of 1,2,3-triazole and pyrazole containing the pentafluorosulfanyl group have been synthesized for use as energetic materials. The introduction of the SF5 group significantly increases the density and, consequently, the detonation performance of these materials compared to those containing the CF3 group. This application underlines the importance of such compounds in the field of materials science, particularly in the development of high-energy materials for military and industrial applications (Ye et al., 2007).
Eigenschaften
IUPAC Name |
4-(5-cyclopentylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6S2/c1-9-7-12(16(17,18)19)25(23-9)14-20-11(8-26-14)13-21-22-15(24(13)2)27-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQQTJSYJKQJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2732315.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide](/img/structure/B2732316.png)
![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)
methanone](/img/structure/B2732319.png)

![3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide](/img/structure/B2732322.png)
![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)



![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)
